N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
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Overview
Description
The compound contains a benzo[d][1,3]dioxole moiety, which is an organic compound with the formula C6H4O2CH2. This compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . Many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals .
Scientific Research Applications
Synthesis and Characterization
The compound’s synthesis involves a straightforward condensation method using benzo[d][1,3]dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH). The resulting noble ligands, specifically (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), were crystallized in acetone, EtOAc, and EtOH. Various spectroscopic techniques, including 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, confirmed their structures. Additionally, single crystal X-ray diffraction analysis provided insights into their crystal structures .
Detection of Carcinogenic Lead (Pb2+)
BDMMBSH derivatives serve as effective sensors for detecting the carcinogenic heavy metal ion, lead (Pb2+). A thin layer of BDMMBSH deposited on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) forms a sensitive and selective Pb2+ sensor. The sensor exhibits remarkable sensitivity (2220.0 pA μM−1 cm−2), a low limit of quantification (LOQ) of 320.0 mM, and a low limit of detection (LOD) of 96.0 pM. This electrochemical approach validates the compound’s potential application in environmental monitoring and health protection .
Anticancer Properties
While specific studies on this compound are limited, its structural features suggest potential anticancer activity. The presence of benzo[d][1,3]dioxole moieties has been associated with biological effects, including antitumor and antimicrobial properties. Further investigations are warranted to explore its efficacy against specific cancer cell lines, such as prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .
Organoselenium Chemistry
Considering the compound’s selenium-containing structure, it may also contribute to organoselenium chemistry. Exploring its reactivity and interactions with biological targets could reveal additional applications .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines, have been synthesized and studied . These compounds are known to interact with various cellular targets, but the specific targets of the compound remain to be identified.
Mode of Action
It is known that similar compounds interact with their targets to induce changes in cellular processes
Biochemical Pathways
The compound may affect various biochemical pathways, given its structural similarity to other benzylisoquinoline alkaloids
Result of Action
Similar compounds have been shown to exhibit anticancer activity against various cancer cell lines . The compound may cause cell cycle arrest and induce apoptosis in cancer cells
properties
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O6/c22-15-4-1-13(2-5-15)10-23-19(26)20(27)24-11-18-25(7-8-29-18)21(28)14-3-6-16-17(9-14)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFZBDAPWNSCDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide |
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